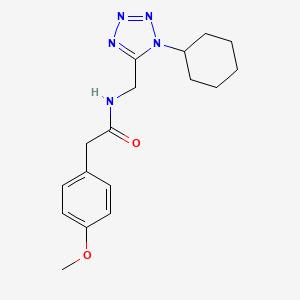

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide

Description

N-((1-Cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a tetrazole ring substituted with a cyclohexyl group and a 4-methoxyphenylacetamide moiety. The tetrazole ring, a nitrogen-rich heterocycle, is known for its metabolic stability and bioisosteric properties, often used to replace carboxylic acid groups in drug design .

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-2-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-24-15-9-7-13(8-10-15)11-17(23)18-12-16-19-20-21-22(16)14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQJKYJSEBVOAFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NCC2=NN=NN2C3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide typically involves multiple steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting a nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Attachment of the Cyclohexyl Group: The cyclohexyl group is introduced via a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate intermediate.

Formation of the Methoxyphenyl Acetamide Moiety: This involves the reaction of 4-methoxyphenylacetic acid with thionyl chloride to form the corresponding acyl chloride, which then reacts with the tetrazole intermediate to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the tetrazole ring, potentially leading to ring-opening or hydrogenation products.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 4-hydroxyphenyl derivatives.

Reduction: Formation of cyclohexylamine derivatives.

Substitution: Formation of nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The tetrazole ring may mimic the structure of certain biological molecules, allowing it to bind to active sites and alter their function.

Comparison with Similar Compounds

Key Observations :

- Heterocyclic Systems : The tetrazole in the target compound may offer greater metabolic stability compared to triazoles (e.g., 6m) or oxadiazoles (e.g., ), which are prone to oxidative degradation .

- Substituent Effects : The 4-methoxyphenyl group (target compound) vs. 4-chlorophenyl (6m) or 2-methoxyphenyl () alters electronic properties and binding affinity. Methoxy groups enhance solubility via hydrogen bonding, whereas chloro groups increase lipophilicity .

- Cyclohexyl vs. Aromatic Groups : The cyclohexyl group in the target compound likely improves bioavailability compared to bulky aromatic systems (e.g., naphthyloxy in 6m) by reducing steric hindrance .

Pharmacological Activity

- Antiproliferative Activity: The structurally related compound in demonstrates exceptional potency (IC50: 5.31 × 10⁻¹⁵ M), attributed to the isoxazole-indolinone core and 4-methoxyphenylacetamide. The target compound’s tetrazole-cyclohexyl system may similarly engage hydrophobic pockets in cancer targets but lacks direct activity data .

- The target compound’s tetrazole moiety could mimic this activity, as tetrazoles are known to disrupt bacterial membrane proteins .

Physicochemical Properties

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article reviews the synthesis, biological evaluation, and pharmacological implications of this compound based on available literature.

Synthesis

The compound is synthesized through a multi-step process involving the formation of 1H-tetrazole derivatives. A typical synthesis pathway includes the condensation of cyclohexylamine with azides and subsequent reactions leading to the formation of the tetrazole ring. The final product is obtained by introducing the 4-methoxyphenyl acetamide moiety.

Protein Tyrosine Phosphatase 1B Inhibition

One of the notable activities of tetrazole derivatives, including this compound, is their inhibition of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a significant target in diabetes treatment due to its role in insulin signaling.

- Inhibition Studies : Research indicates that related compounds exhibit potent inhibitory activity against PTP1B. For instance, NM-03, a derivative with structural similarities, demonstrated an IC50 value of 4.48 µM in inhibiting PTP1B activity .

Antimicrobial Activity

Tetrazole-containing compounds have also shown promise in antimicrobial applications. The structural features of these compounds can enhance their interaction with microbial targets.

- Case Study : In vitro studies have demonstrated that certain tetrazole derivatives exhibit significant antibacterial and antifungal properties, suggesting that this compound may possess similar activities .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of tetrazole derivatives. Modifications to the cyclohexyl and methoxyphenyl groups can significantly influence potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Cyclohexyl group variations | Altered binding affinity |

| Methoxy substitution | Enhanced solubility and bioavailability |

| Tetrazole ring modifications | Improved inhibitory potency |

Pharmacological Implications

The biological activity of this compound positions it as a candidate for further investigation in drug development targeting metabolic disorders and infections.

In Vivo Studies

While in vitro results are promising, in vivo studies are essential to evaluate the pharmacokinetics and efficacy of this compound. Preliminary studies indicate favorable absorption and distribution profiles, warranting further exploration.

Q & A

Q. What synthetic methodologies are employed for the preparation of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-2-(4-methoxyphenyl)acetamide?

The synthesis typically involves multi-step reactions starting with cyclohexylamine and 4-methoxyphenylacetic acid derivatives. Key steps include:

- Tetrazole ring formation : Cyclocondensation of nitriles with sodium azide under acidic conditions (e.g., HCl/ZnCl₂) .

- Acetamide coupling : Amide bond formation via activation with reagents like EDC/HOBt or chloroacetyl chloride in solvents such as DMF, followed by reaction with the tetrazole intermediate .

- Purification : Column chromatography or recrystallization using ethanol/water mixtures to achieve >95% purity.

Table 1: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Tetrazole formation | NaN₃, NH₄Cl, DMF, 100°C, 12 h | 65–75 | |

| Acetamide coupling | Chloroacetyl chloride, pyridine, 150°C, 5 h | 70–80 |

Q. Which analytical techniques are critical for structural characterization?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm proton environments and carbon frameworks. For example, the methoxy group (δ ~3.8 ppm) and tetrazole protons (δ ~8.5 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ m/z calculated for C₁₇H₂₂N₅O₂: 352.18) .

- Elemental Analysis : Combustion analysis to validate C, H, N content (e.g., C 63.54%, H 5.18%, N 8.47% in analogous compounds) .

Q. How is preliminary biological activity assessed for this compound?

- In vitro assays : Screening against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays, with IC₅₀ values compared to controls .

- Enzyme inhibition : Testing against targets like cyclooxygenase-2 (COX-2) or adenosine receptors via fluorescence polarization .

Advanced Research Questions

Q. How can conflicting bioactivity data between assays be resolved?

Contradictions may arise from assay conditions (e.g., pH, solvent polarity). Mitigation strategies include:

- Dose-response validation : Replicate assays across multiple concentrations to rule out false positives/negatives.

- Solvent optimization : Use DMSO concentrations <0.1% to avoid cytotoxicity artifacts .

- Orthogonal assays : Confirm activity via SPR (surface plasmon resonance) for binding affinity or Western blotting for downstream pathway modulation .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Catalyst screening : Zeolite (Y-H) or pyridine in refluxing DMF improves coupling efficiency .

- Temperature control : Lowering reaction temperatures during sensitive steps (e.g., <60°C for tetrazole stability) .

- In-line monitoring : HPLC tracking of intermediates (C18 column, acetonitrile/water gradient) reduces side-product formation .

Q. How are structure-activity relationships (SAR) explored for this compound?

- Analog synthesis : Modify the cyclohexyl or methoxyphenyl groups to assess steric/electronic effects. For example, replacing methoxy with sulfonamide enhances COX-2 inhibition .

- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate with IC₅₀ values (e.g., R² >0.85 in breast cancer models) .

Table 2: Key SAR Findings

| Modification | Biological Effect | Reference |

|---|---|---|

| Cyclohexyl → Phenyl | ↑ Antiproliferative activity (IC₅₀ 5.3 nM) | |

| Methoxy → Fluorine | Improved metabolic stability |

Q. What role does SHELX software play in crystallographic analysis?

SHELXL refines X-ray diffraction data to resolve the compound’s 3D structure, particularly for:

- Disorder modeling : Resolving conformational flexibility in the cyclohexyl group.

- Hydrogen bonding : Identifying interactions between the acetamide carbonyl and tetrazole N-atoms (bond lengths ~2.8 Å) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.